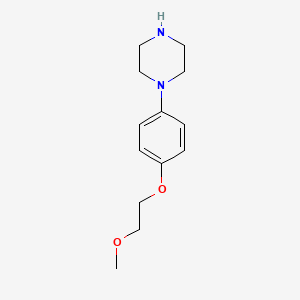

1-(4-(2-Methoxyethoxy)phenyl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[4-(2-methoxyethoxy)phenyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-16-10-11-17-13-4-2-12(3-5-13)15-8-6-14-7-9-15/h2-5,14H,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTVPCGYHMHFTNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621666 | |

| Record name | 1-[4-(2-Methoxyethoxy)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515160-72-2 | |

| Record name | 1-[4-(2-Methoxyethoxy)phenyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=515160-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(2-Methoxyethoxy)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-(2-Methoxyethoxy)phenyl)piperazine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-(4-(2-Methoxyethoxy)phenyl)piperazine, a key intermediate in contemporary pharmaceutical development. The arylpiperazine motif is a privileged scaffold in medicinal chemistry, and understanding its efficient synthesis is critical for drug discovery and process chemistry professionals. This document delves into the primary synthetic strategies, with a focus on the widely adopted Palladium-catalyzed Buchwald-Hartwig amination. We will explore the mechanistic underpinnings, explain the rationale behind experimental choices, and provide detailed, field-proven protocols. The guide is designed to serve as a practical resource for researchers, chemists, and drug development scientists engaged in the synthesis of complex molecules incorporating the arylpiperazine core.

Introduction: The Significance of the Arylpiperazine Scaffold

The N-arylpiperazine moiety is a cornerstone in modern pharmacology, found in a multitude of FDA-approved drugs targeting a wide array of conditions, from central nervous system disorders to oncology.[1] Its prevalence is due to its unique physicochemical properties: the piperazine ring can be a basic and hydrophilic group to optimize pharmacokinetic profiles, or it can act as a rigid scaffold to correctly orient pharmacophoric elements for optimal target engagement.[2] The title compound, this compound, serves as a valuable building block, incorporating both the N-arylpiperazine core and a flexible, polar methoxyethoxy side chain, making its efficient and scalable synthesis a topic of significant interest.

This guide moves beyond a simple recitation of steps to provide a causal analysis of the synthetic pathways, emphasizing why certain reagents and conditions are chosen to ensure a robust and reproducible outcome.

Primary Synthetic Pathways: A Comparative Analysis

The central challenge in synthesizing this compound is the formation of the carbon-nitrogen (C-N) bond between the phenyl ring and the piperazine nitrogen. Two principal strategies dominate this transformation: the modern, catalytic Buchwald-Hartwig amination and the classical, stepwise approach involving Nucleophilic Aromatic Substitution (SNAr).

Pathway I: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of C-N bonds.[3] It allows for the direct coupling of an aryl halide (or sulfonate) with an amine, offering a highly efficient and versatile route to the target molecule.[4] This method is often the preferred industrial and laboratory approach due to its high functional group tolerance, generally high yields, and directness.[5]

Core Principle: A Pd(0) catalyst, stabilized by a phosphine ligand, facilitates the coupling of piperazine with an appropriately substituted aryl halide, such as 1-bromo-4-(2-methoxyethoxy)benzene.

Key Components & Rationale:

-

Palladium Precatalyst: Sources like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used. They serve as precursors to the active Pd(0) catalytic species.

-

Phosphine Ligand: This is arguably the most critical component. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP, or specialized biaryl phosphines) are essential.[4] They stabilize the Pd(0) center, facilitate the rate-limiting oxidative addition step, and promote the final reductive elimination to release the product and regenerate the catalyst.[3]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) is required.[4] Its role is to deprotonate the piperazine nitrogen, increasing its nucleophilicity and facilitating its coordination to the palladium complex.

-

Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are standard, as they are compatible with the sensitive catalyst system.[4]

Pathway II: Multi-Step Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a more classical approach. For it to be efficient, the aromatic ring must be "activated" by a potent electron-withdrawing group (EWG), typically a nitro group, positioned ortho or para to a leaving group (like a halogen).[6][7] The EWG stabilizes the negatively charged intermediate, known as a Meisenheimer complex.[8] Since the target molecule contains an electron-donating methoxyethoxy group, a direct SNAr is not feasible. Therefore, a multi-step sequence is required, starting with an activated precursor.

Core Principle: An activated aryl halide undergoes nucleophilic attack by piperazine. The activating group is then chemically converted in subsequent steps to the desired methoxyethoxy functionality.

Illustrative Workflow:

-

SNAr Reaction: React 1-fluoro-4-nitrobenzene with piperazine. The nitro group strongly activates the ring for nucleophilic attack, and fluoride is an excellent leaving group for this reaction.

-

Reduction: Reduce the nitro group of the resulting 1-(4-nitrophenyl)piperazine to an aniline (1-(4-aminophenyl)piperazine) using a standard reducing agent like H₂/Pd-C or SnCl₂.

-

Diazotization & Hydrolysis: Convert the aniline to a diazonium salt using sodium nitrite and acid, followed by hydrolysis to yield 1-(4-hydroxyphenyl)piperazine.

-

Williamson Ether Synthesis: Alkylate the phenol with a 2-methoxyethoxy halide (e.g., 1-bromo-2-methoxyethane) or tosylate in the presence of a base (e.g., K₂CO₃) to form the final ether linkage.

Comparative Summary

| Feature | Buchwald-Hartwig Amination | Multi-step SNAr Approach |

| Number of Steps | 1-2 (depending on precursor availability) | 4+ |

| Atom Economy | High | Low |

| Typical Yields | Good to Excellent (70-95%) | Moderate overall yield due to multiple steps |

| Substrate Scope | Very Broad[3] | Limited to activated systems |

| Reagents | Expensive/sensitive catalyst & ligands | Inexpensive, classical reagents |

| Key Challenges | Catalyst sensitivity, ligand selection, purification from metal residues | Multiple intermediate purifications, handling of potentially hazardous intermediates (diazonium salts) |

Detailed Experimental Protocol: Buchwald-Hartwig Synthesis

This section provides a representative, self-validating protocol for the synthesis of this compound via Buchwald-Hartwig amination. The quantities are illustrative for a laboratory scale.

Materials and Reagents

-

Starting Materials: 1-Bromo-4-(2-methoxyethoxy)benzene, Piperazine (anhydrous)

-

Catalyst System: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Base: Sodium tert-butoxide (NaOt-Bu)

-

Solvent: Toluene (anhydrous)

-

Workup Reagents: Deionized water, Brine (saturated NaCl solution), Ethyl acetate, Anhydrous magnesium sulfate (MgSO₄)

-

Purification: Silica gel (230-400 mesh)

Step-by-Step Methodology

-

Reaction Setup (Self-Validation: Inert Atmosphere):

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).

-

Causality: The apparatus is flame-dried to remove moisture, which can deactivate the catalyst and base. The reaction is assembled under an inert atmosphere (Argon or Nitrogen) to prevent the oxidation of the sensitive Pd(0) catalyst and the phosphine ligand.[4]

-

-

Reagent Addition:

-

Seal the flask, and evacuate and backfill with argon three times.

-

Under a positive pressure of argon, add 1-bromo-4-(2-methoxyethoxy)benzene (1.0 eq.), piperazine (1.2 eq.), and anhydrous toluene.

-

Causality: A slight excess of piperazine is used to ensure complete consumption of the limiting aryl bromide. Toluene is used as it is an anhydrous, aprotic solvent that effectively solubilizes the reactants at elevated temperatures.

-

-

Reaction Execution:

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 8-16 hours).

-

Causality: Elevated temperature is necessary to overcome the activation energy for the catalytic cycle, particularly the oxidative addition step.[4]

-

-

Workup and Extraction:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and then brine.

-

Causality: The aqueous wash removes the inorganic base (NaOt-Bu) and its byproducts. The brine wash helps to break any emulsions and further removes water from the organic layer.

-

Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel.

-

A typical eluent system would be a gradient of methanol (containing 1% triethylamine) in dichloromethane or ethyl acetate.

-

Causality: The addition of a small amount of triethylamine to the eluent is crucial. It deactivates the acidic sites on the silica gel, preventing the basic piperazine product from tailing or irreversibly adsorbing to the column, thereby ensuring a high-purity recovery.

-

Combine the product-containing fractions and evaporate the solvent to yield this compound as a pure solid or oil.

-

Conclusion

The synthesis of this compound is most efficiently achieved via the Buchwald-Hartwig amination. This pathway offers a direct, high-yielding, and versatile route that is amenable to a wide range of substrates, making it the superior choice for both discovery and process chemistry. While the multi-step SNAr approach is mechanistically instructive, its lower overall efficiency and greater number of steps render it less practical. The detailed protocol provided herein serves as a robust starting point for researchers, emphasizing the critical parameters and the scientific rationale that underpin a successful synthesis. Mastery of these techniques is essential for professionals dedicated to the advancement of pharmaceutical sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-(2-Methoxyethoxy)phenyl)piperazine: Molecular Structure and Structure-Activity Relationship (SAR)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The arylpiperazine scaffold represents a "privileged" structural motif in medicinal chemistry, consistently appearing in a multitude of clinically significant therapeutic agents. This guide provides a detailed exploration of a specific analog, 1-(4-(2-methoxyethoxy)phenyl)piperazine, focusing on its molecular architecture and the nuanced structure-activity relationships (SAR) that dictate its biological function. We will delve into its potential as a modulator of key central nervous system (CNS) targets, such as dopamine and serotonin receptors, and its emerging role in oncology. This document synthesizes foundational knowledge with actionable experimental protocols, offering a comprehensive resource for researchers engaged in the design and development of novel arylpiperazine-based therapeutics.

Introduction: The Prominence of the Arylpiperazine Scaffold

Arylpiperazine derivatives have garnered significant attention in drug discovery due to their remarkable versatility and ability to interact with a wide array of biological targets.[1][2] This structural class is a cornerstone in the development of drugs targeting the central nervous system, with applications in treating schizophrenia, depression, and anxiety.[2] The modular nature of the arylpiperazine core allows for systematic chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2] Beyond the CNS, recent research has highlighted the potential of arylpiperazines as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.[1][3][4]

This guide focuses on this compound, a representative member of this class. By examining its structure and the effects of chemical modifications, we can elucidate the key determinants of its pharmacological profile.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by three key components: the aryl group (a phenyl ring substituted with a 2-methoxyethoxy group at the para position), the central piperazine ring, and the unsubstituted secondary amine on the piperazine ring.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 515160-72-2 | [5] |

| Molecular Formula | C13H20N2O2 | Inferred |

| Molecular Weight | 236.31 g/mol | Inferred |

Diagram of the Molecular Structure of this compound:

References

An In-depth Technical Guide to the Discovery and History of 1-(4-(2-Methoxyethoxy)phenyl)piperazine: A Key Intermediate in Modern Drug Development

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and historical significance of 1-(4-(2-methoxyethoxy)phenyl)piperazine. While not a therapeutic agent in itself, this molecule represents a critical structural motif and a key synthetic intermediate in the development of pharmacologically active compounds. This guide will delve into the broader context of arylpiperazine derivatives in medicinal chemistry, detail the synthetic pathways to this compound, and explore its relevance in the discovery of pioneering drugs, using the development of the antianginal agent Ranolazine as a primary case study. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the strategic use of chemical building blocks in modern pharmacotherapy.

Introduction: The Prominence of the Arylpiperazine Scaffold

The arylpiperazine moiety is a recurring and highly valued structural motif in medicinal chemistry, often referred to as a "privileged scaffold".[1] Its prevalence is due to a combination of favorable physicochemical properties, synthetic accessibility, and the ability to interact with a wide range of biological targets. Arylpiperazine derivatives have been successfully developed into drugs for a multitude of therapeutic areas, including central nervous system (CNS) disorders, oncology, and cardiovascular diseases.[2][3] Their versatility allows for fine-tuning of pharmacological activity through modifications of the aryl ring, the piperazine core, and the substituent on the second nitrogen atom.[4] This modularity makes the arylpiperazine scaffold a cornerstone in the design of novel therapeutic agents.[2]

Synthesis and Physicochemical Properties of this compound

The "discovery" of a synthetic intermediate like this compound is intrinsically linked to the first successful synthesis that made it available for further chemical exploration. The synthesis of N-arylpiperazines can be accomplished through several established methods, with one of the most common being the nucleophilic aromatic substitution or cross-coupling reactions.

General Synthetic Protocol

A plausible and efficient synthesis of this compound involves the reaction of 4-(2-methoxyethoxy)aniline with bis(2-chloroethyl)amine. This method, a variation of the classic N-arylation of piperazine, provides a direct route to the desired product.

Step-by-Step Protocol:

-

Preparation of the Arylating Agent: 4-(2-methoxyethoxy)aniline is prepared by the Williamson ether synthesis between 4-aminophenol and 2-bromoethyl methyl ether in the presence of a suitable base like potassium carbonate.

-

Cyclization with Bis(2-chloroethyl)amine: The resulting 4-(2-methoxyethoxy)aniline is then reacted with bis(2-chloroethyl)amine hydrochloride in a high-boiling point solvent such as 1-butanol, with sodium carbonate serving as a base. The reaction is heated under reflux for an extended period to facilitate the cyclization and formation of the piperazine ring.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted into an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield this compound.

Caption: Synthetic workflow for this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 515160-72-2 | [5] |

| Molecular Formula | C13H20N2O2 | Calculated |

| Molecular Weight | 236.31 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Soluble in organic solvents | Inferred |

Historical Context and Application in Drug Discovery: The Case of Ranolazine

The true significance of an intermediate like this compound is revealed in its application as a building block for a successful therapeutic agent. While a direct lineage for this specific molecule is not prominently documented, its structural motifs are present in the antianginal drug Ranolazine, providing an excellent case study of its historical and scientific relevance.

Ranolazine was first developed by Syntex Inc. in the mid-1980s.[2] After a series of clinical trials and formulation adjustments to achieve a sustained-release profile, it was approved by the FDA in 2006 for the treatment of chronic angina.[2][6]

Synthesis of Ranolazine

The synthesis of Ranolazine showcases the strategic use of a piperazine derivative. One common synthetic route involves the reaction of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide with a custom-synthesized epoxide, 2-((2-methoxyphenoxy)methyl)oxirane.[7][8] The piperazine nitrogen acts as a nucleophile, opening the epoxide ring to form the final Ranolazine molecule.[9]

Caption: Key coupling step in the synthesis of Ranolazine.

The "4-(2-methoxyethoxy)phenyl" group of our title compound is structurally and electronically similar to the "2-methoxyphenoxy" group in Ranolazine. Both provide a polar, hydrogen bond-accepting ether functionality, which is often crucial for target engagement. The development of Ranolazine analogs or other novel therapeutics could very well employ this compound to introduce this specific pharmacophoric feature.

Timeline of Ranolazine Development

-

1985: Syntex Inc. begins the development of Ranolazine.[2]

-

1994: Roche acquires Syntex.[2]

-

1996: CV Therapeutics licenses the rights to Ranolazine from Syntex.[2]

-

2006: The FDA approves Ranolazine for the treatment of chronic angina.[2][6]

-

2008: Ranolazine is approved for use in angina by the European Medicines Agency (EMEA).[2]

Pharmacological Profile: Mechanism of Action of Ranolazine

The pharmacological effect of drugs derived from arylpiperazine intermediates is diverse. In the case of Ranolazine, the mechanism of action is unique among antianginal agents.[6] It does not significantly affect heart rate or blood pressure.[3] Instead, its primary mechanism is the inhibition of the late inward sodium current (INa) in cardiac myocytes.[3][4]

During myocardial ischemia, the late INa is enhanced, leading to an increase in intracellular sodium concentration.[1] This, in turn, promotes calcium influx via the sodium-calcium exchanger, resulting in intracellular calcium overload.[10] This calcium overload contributes to increased myocardial wall tension and oxygen consumption.[3] By inhibiting the late INa, Ranolazine reduces intracellular sodium and calcium levels, thereby decreasing myocardial oxygen demand without altering hemodynamics.[1][4]

Caption: Mechanism of action of Ranolazine.

Conclusion

This compound stands as a testament to the importance of chemical intermediates in the landscape of drug discovery and development. While it may not be a household name, its structural features are representative of a class of molecules that have given rise to significant therapeutic advancements. The arylpiperazine core, combined with the specific 4-(2-methoxyethoxy)phenyl substitution, provides a versatile platform for the synthesis of novel compounds with tailored pharmacological profiles. The story of Ranolazine serves as a powerful illustration of how such building blocks are integral to the creation of innovative medicines that address unmet clinical needs. As medicinal chemistry continues to evolve, the strategic design and synthesis of such key intermediates will remain a critical component in the quest for safer and more effective therapies.

References

- 1. What is the mechanism of Ranolazine? [synapse.patsnap.com]

- 2. Ranolazine - Wikipedia [en.wikipedia.org]

- 3. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Mechanism of action of the new anti-ischemia drug ranolazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 515160-72-2|this compound|BLD Pharm [bldpharm.com]

- 6. Ranolazine: A New Approach to Treating an Old Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ranolazine synthesis - chemicalbook [chemicalbook.com]

- 8. “Improved Process For The Total Synthesis Of Ranolazine” [quickcompany.in]

- 9. Synthesis of Ranolazine - Chempedia - LookChem [lookchem.com]

- 10. ahajournals.org [ahajournals.org]

Foreword: The Phenylpiperazine Scaffold as a Nexus for Pharmacological Diversity

An In-Depth Technical Guide to the Biological Activity Screening of 1-(4-(2-Methoxyethoxy)phenyl)piperazine

The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, a core structural motif that consistently appears in a multitude of clinically successful drugs.[1][2] Its unique combination of a six-membered heterocyclic structure with two basic nitrogen atoms allows for precise modulation of physicochemical properties such as solubility and bioavailability, while also providing key pharmacophoric features for target interaction.[1][2] When coupled with a phenyl group, the resulting arylpiperazine moiety becomes a powerful tool for targeting the central nervous system (CNS), with derivatives exhibiting antipsychotic, antidepressant, and anxiolytic properties through interactions with monoamine pathways.[3]

This guide focuses on a specific, yet underexplored, derivative: This compound . The core arylpiperazine structure suggests a high probability of activity at aminergic G-protein coupled receptors (GPCRs) and neurotransmitter transporters. The N4-substituent, a methoxyethoxy group, introduces a flexible, polar, and hydrogen bond-accepting tail. This modification could profoundly influence the compound's selectivity profile, distinguishing it from more classical arylpiperazines and potentially conferring novel pharmacology.

This document outlines a systematic, multi-tiered strategy for the comprehensive biological activity screening of this compound. It is designed for drug discovery researchers and scientists, moving beyond a simple list of protocols to explain the causal logic behind the experimental cascade—from broad, initial profiling to specific, mechanistic deconvolution.

Part 1: Strategic Framework for Biological Activity Screening

A hierarchical screening approach is the most efficient method to characterize a novel compound. It begins with broad, high-throughput methods to identify potential targets and progressively narrows the focus to more complex, physiologically relevant assays to confirm and detail the mechanism of action.

The proposed workflow is designed to maximize data acquisition while conserving resources, ensuring that each experimental stage provides a clear "Go/No-Go" decision point for subsequent, more intensive investigations.

Caption: Tiered screening cascade for novel compound characterization.

Part 2: Tier 1 - Primary Screening: Casting a Wide Net

Directive: The initial goal is to rapidly and cost-effectively survey a wide range of potential biological targets to generate hypotheses about the compound's primary mechanism(s) of action. Given the arylpiperazine scaffold, the panel should be enriched with CNS targets.[1][3]

Methodology: Radioligand Binding Assay Panel

Radioligand binding assays are the gold standard for primary screening. They are highly sensitive, reproducible, and amenable to high-throughput formats. The principle involves assessing the ability of the test compound to displace a specific, high-affinity radioligand from its receptor, transporter, or ion channel binding site.

Experimental Protocol: General Radioligand Binding Assay

-

Preparation of Membranes:

-

Utilize commercially available cell membranes or tissue homogenates expressing the target of interest (e.g., CHO or HEK293 cells stably expressing human 5-HT1A receptors).

-

Thaw membranes on ice and dilute to the desired concentration (typically 5-20 µg protein per well) in the appropriate binding buffer. Buffer composition is target-specific but generally contains a buffering agent (e.g., Tris-HCl), salts, and protease inhibitors.

-

-

Assay Plate Setup:

-

Use a 96-well microplate.

-

Add 25 µL of binding buffer to "Total Binding" and "Non-Specific Binding (NSB)" wells.

-

Add 25 µL of a high concentration of a known, non-radiolabeled ligand (the "displacer") to the NSB wells.

-

Add 25 µL of this compound at a fixed, high concentration (e.g., 10 µM) to the test wells. A vehicle control (e.g., DMSO) is run in parallel.

-

-

Radioligand Addition:

-

Add 25 µL of the target-specific radioligand (e.g., [3H]-8-OH-DPAT for the 5-HT1A receptor) at a concentration near its Kd (dissociation constant) to all wells.

-

-

Membrane Addition & Incubation:

-

Initiate the binding reaction by adding 150 µL of the prepared membrane suspension to all wells.

-

Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C). The exact conditions are optimized for each target to ensure equilibrium is reached.

-

-

Termination and Harvesting:

-

Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).

-

Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

-

-

Quantification:

-

Dry the filter mat.

-

Add liquid scintillation cocktail to each filter spot.

-

Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis & Interpretation

The primary output is the percent inhibition of specific binding, calculated as follows:

% Inhibition = 100 * (1 - [(CPM_Test - CPM_NSB) / (CPM_Total - CPM_NSB)])

A "hit" is typically defined as a compound that produces ≥50% inhibition at the screening concentration (e.g., 10 µM).

Table 1: Hypothetical Primary Screening Results (10 µM Concentration)

| Target | Class | Radioligand | % Inhibition | Hit? |

| 5-HT1A | GPCR (Serotonin) | [3H]-8-OH-DPAT | 95% | Yes |

| 5-HT2A | GPCR (Serotonin) | [3H]-Ketanserin | 62% | Yes |

| 5-HT2C | GPCR (Serotonin) | [3H]-Mesulergine | 45% | No |

| D2 | GPCR (Dopamine) | [3H]-Spiperone | 78% | Yes |

| D3 | GPCR (Dopamine) | [3H]-7-OH-DPAT | 55% | Yes |

| SERT | Transporter | [3H]-Citalopram | 15% | No |

| DAT | Transporter | [3H]-WIN 35,428 | 8% | No |

| α1A Adrenergic | GPCR (Adrenergic) | [3H]-Prazosin | 85% | Yes |

| H1 | GPCR (Histamine) | [3H]-Pyrilamine | 3% | No |

From this hypothetical data, the compound is a multi-target ligand with strong affinity for serotonergic, dopaminergic, and adrenergic receptors. The next step is to validate these interactions in functional assays.

Part 3: Tier 2 - Functional Validation and Potency

Directive: Binding does not equate to function. This tier aims to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the identified targets and to quantify its potency (EC50 or IC50).

Methodology: Target-Appropriate Functional Assays

The choice of functional assay depends on the G-protein coupling of the target GPCR.

-

Gi/o-coupled receptors (e.g., 5-HT1A, D2): Inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

-

Gq/11-coupled receptors (e.g., 5-HT2A, α1A): Activate phospholipase C, leading to an increase in intracellular Ca2+.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of 1-(4-(2-Methoxyethoxy)phenyl)piperazine

Introduction

The phenylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of approved drugs and clinical candidates.[1][2] Its prevalence is a testament to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets, particularly within the central nervous system (CNS).[3][4] This guide focuses on a specific, yet under-researched, derivative: 1-(4-(2-Methoxyethoxy)phenyl)piperazine. While direct research on this exact molecule is sparse, a comprehensive analysis of its structural components—the phenylpiperazine core and the 4-(2-methoxyethoxy) substituent—allows for a robust, evidence-based prediction of its potential therapeutic targets and mechanisms of action. This document will serve as a technical roadmap for researchers and drug development professionals, outlining hypothesized targets, the rationale behind these predictions, and a detailed experimental framework for their validation.

Core Scaffold Analysis: The Phenylpiperazine Moiety

The phenylpiperazine moiety is a privileged scaffold, renowned for its interaction with various G protein-coupled receptors (GPCRs) and neurotransmitter transporters.[3] Its rigid cyclic structure, combined with the basicity of the distal nitrogen atom, facilitates key interactions, such as salt bridges, with acidic residues like aspartate in the binding pockets of aminergic receptors.[5] This scaffold is a common feature in drugs targeting serotonergic, dopaminergic, and adrenergic systems.[3][6]

Substituent Effect Analysis: The 4-(2-Methoxyethoxy) Group

The substitution pattern on the phenyl ring is a critical determinant of a ligand's affinity and selectivity for its target. The 4-(2-methoxyethoxy) group on the subject molecule is of particular interest. The oxygen atoms in this chain can act as hydrogen bond acceptors, potentially forming strong interactions within a receptor's binding site. The overall polarity and size of this substituent will significantly influence the molecule's binding kinetics and ADME (absorption, distribution, metabolism, and excretion) properties. For instance, similar methoxy-substituted phenylpiperazine compounds have shown high affinity for dopamine D3 receptors.[7]

Hypothesized Therapeutic Targets

Based on the structure-activity relationships (SAR) of analogous compounds, this compound is predicted to primarily target the following receptor families:

-

Serotonin (5-HT) Receptors: The phenylpiperazine core is a classic pharmacophore for serotonin receptors. Specific subtypes of interest include:

-

5-HT1A Receptors: Many phenylpiperazine derivatives act as partial agonists at this receptor, a mechanism associated with anxiolytic and antidepressant effects.[5]

-

5-HT2A/2C Receptors: Antagonism at these receptors is a key feature of atypical antipsychotics and can also contribute to antidepressant and anxiolytic properties.[5]

-

5-HT3 Receptors: While less common, some arylpiperazines exhibit antagonist activity at this ligand-gated ion channel, which is a target for antiemetic drugs.[8]

-

-

Dopamine (D) Receptors: Phenylpiperazine derivatives are well-documented ligands for dopamine receptors, particularly the D2-like family (D2, D3, and D4).[9][10]

-

D2/D3 Receptors: The affinity and intrinsic activity (agonist vs. antagonist) at these receptors will determine the potential for antipsychotic (antagonism) or anti-Parkinsonian (agonism) effects.[11][12] High selectivity for the D3 receptor over the D2 receptor is a sought-after property to minimize the side effects associated with D2 antagonism, such as extrapyramidal symptoms.[7][11]

-

-

Adrenergic (α) Receptors: Cross-reactivity with adrenergic receptors is common for phenylpiperazine-based ligands.[6]

-

α1-Adrenergic Receptors: Antagonism at these receptors can contribute to the sedative and hypotensive side effects of some CNS drugs but is also a therapeutic target for conditions like benign prostatic hyperplasia.[13]

-

-

Sigma (σ) Receptors: These receptors are not classical GPCRs but are implicated in a variety of CNS functions and diseases. Certain phenylpiperazine derivatives have shown high affinity for sigma receptors, suggesting potential neuroprotective applications.[14]

Predicted Therapeutic Indications

Given the likely multi-target profile of this compound, it could be investigated for a range of neuropsychiatric disorders:

-

Depression and Anxiety Disorders: A combined 5-HT1A partial agonism and 5-HT2A/2C antagonism is a clinically validated approach for treating these conditions.[5]

-

Schizophrenia: D2 and 5-HT2A receptor antagonism are the cornerstone of atypical antipsychotic efficacy.

-

Parkinson's Disease: Selective D3 receptor agonism or partial agonism could offer therapeutic benefits in managing motor symptoms and levodopa-induced dyskinesia.[11]

-

Substance Abuse Disorders: D3 receptor antagonists have shown promise in modulating cocaine self-administration in preclinical models.[7]

Experimental Validation Workflow

A systematic, multi-tiered approach is required to validate the hypothesized targets and elucidate the pharmacological profile of this compound.

-

Receptor Binding Assays: The initial step is to determine the binding affinity (Ki) of the compound for a panel of relevant receptors. This is typically done using radioligand binding assays.

Table 1: Suggested Primary and Secondary Screening Panels

| Primary Screening Panel | Secondary Screening Panel |

| 5-HT1A, 5-HT2A, 5-HT2C | 5-HT1B, 5-HT1D, 5-HT3, 5-HT6, 5-HT7 |

| D1, D2, D3, D4 | Dopamine Transporter (DAT) |

| α1A, α1B, α1D, α2A, α2B, α2C | Serotonin Transporter (SERT) |

| Sigma-1, Sigma-2 | Norepinephrine Transporter (NET) |

-

Functional Assays: For receptors where significant binding affinity is observed, functional assays are crucial to determine the intrinsic activity of the compound (agonist, antagonist, partial agonist, or inverse agonist).

Table 2: Recommended Functional Assays

| Receptor | Assay Type | Measured Output |

| 5-HT1A | cAMP Assay | Inhibition of forskolin-stimulated cAMP |

| 5-HT2A/2C | Calcium Flux Assay | Increase in intracellular calcium |

| D2/D3 | cAMP Assay | Inhibition of forskolin-stimulated cAMP |

| α1 | Calcium Flux Assay | Increase in intracellular calcium |

-

Neurotransmitter Release/Uptake Assays: To assess activity at monoamine transporters (DAT, SERT, NET), synaptosome-based assays measuring the uptake or release of radiolabeled neurotransmitters are employed.[15][16]

-

Electrophysiology: Patch-clamp electrophysiology on cultured neurons or brain slices can be used to measure the compound's effect on receptor-mediated ion channel activity and neuronal excitability.

Based on the in vitro profile, appropriate animal models should be selected to evaluate in vivo target engagement and therapeutic efficacy.

-

For Antidepressant/Anxiolytic Activity: Forced swim test, tail suspension test, elevated plus maze.[5]

-

For Antipsychotic Activity: Prepulse inhibition of the startle reflex, amphetamine-induced hyperlocomotion.

-

For Anti-Parkinsonian Activity: 6-hydroxydopamine (6-OHDA) lesion model to assess reduction of L-DOPA-induced dyskinesias.[11]

Signaling Pathway and Workflow Diagrams

Conclusion and Future Directions

This compound represents a promising, yet unexplored, chemical entity with a high probability of interacting with key CNS targets, particularly serotonin and dopamine receptors. The structural alerts within the molecule, namely the phenylpiperazine core and the methoxyethoxy substituent, provide a strong rationale for its investigation as a potential therapeutic agent for a range of neuropsychiatric disorders. The outlined experimental workflow provides a clear and logical path for its comprehensive pharmacological characterization. Future work should focus on the synthesis of the compound, followed by the proposed tiered validation approach. The results of these studies will not only elucidate the therapeutic potential of this specific molecule but also contribute valuable structure-activity relationship data to the broader field of medicinal chemistry.

References

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. flore.unifi.it [flore.unifi.it]

- 3. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]

- 14. Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design and synthesis of 2- and 3-substituted-3-phenylpropyl analogs of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: role of amino, fluoro, hydroxyl, methoxyl, methyl, methylene, and oxo substituents on affinity for the dopamine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Further exploration of 1-[2-[Bis-(4-fluorophenyl)methoxy]ethyl]piperazine (GBR 12909): role of N-aromatic, N-heteroaromatic, and 3-oxygenated N-phenylpropyl substituents on affinity for the dopamine and serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(4-(2-Methoxyethoxy)phenyl)piperazine in vitro metabolic stability

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 1-(4-(2-Methoxyethoxy)phenyl)piperazine

Authored by a Senior Application Scientist

Abstract

The metabolic fate of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile, influencing its efficacy, safety, and dosing regimen. This guide provides a comprehensive technical framework for assessing the in vitro metabolic stability of this compound, an arylpiperazine derivative. We delve into the foundational principles of metabolic stability, outline detailed, field-proven protocols using human liver microsomes and hepatocytes, and provide a guide for data analysis and interpretation. The causality behind experimental choices is emphasized to ensure a self-validating and robust scientific approach. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the metabolic profile of this and structurally related compounds.

Introduction: The Imperative of Metabolic Stability

In drug discovery and development, understanding a compound's susceptibility to metabolism is paramount.[1][2] The liver is the primary site of drug metabolism, where enzymes, predominantly from the Cytochrome P450 (CYP) superfamily, chemically modify xenobiotics to facilitate their elimination.[3][4] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and cause toxicity or lead to drug-drug interactions.[2]

Metabolic stability assays are therefore essential early-stage screens.[1] They provide key parameters such as intrinsic clearance (Clint) and half-life (t½), which are used to rank-order compounds, guide structure-activity relationship (SAR) studies, and predict in vivo hepatic clearance.[2][5] this compound, as an arylpiperazine, belongs to a chemical class prevalent in centrally acting agents. Its metabolic profile is thus of significant interest. This guide provides the necessary tools to rigorously evaluate its stability in vitro.

Predicted Metabolic Pathways of this compound

The structure of this compound presents several potential sites for metabolic transformation, primarily mediated by Phase I (functionalization) and Phase II (conjugation) enzymes. Arylpiperazine derivatives are known to undergo several common biotransformations.[6][7]

Key Predicted Metabolic Reactions:

-

Aromatic Hydroxylation: The phenyl ring is a prime target for hydroxylation, a classic CYP-mediated reaction (e.g., by CYP2D6 or CYP3A4).[6][8]

-

N-Dealkylation: The piperazine ring can undergo cleavage. Given the substitution pattern, this is less likely to be the primary route compared to other arylpiperazines but remains a possibility.[7]

-

Piperazine Ring Oxidation: Oxidation can occur at the carbon atoms alpha to the nitrogen, leading to the formation of lactams.

-

O-Dealkylation: The methoxyethoxy side chain is susceptible to O-demethylation or cleavage of the ether bond.

-

Phase II Conjugation: The hydroxylated metabolites formed during Phase I can be further conjugated with glucuronic acid (by UGTs) or sulfate (by SULTs) to form more water-soluble products for excretion.[3]

Figure 1: Predicted metabolic pathways for this compound.

Core In Vitro Experimental Systems

Choosing the right in vitro system is a critical decision based on the desired balance between physiological relevance and throughput. For a comprehensive stability assessment, two systems are primarily recommended: liver microsomes and cryopreserved hepatocytes.

-

Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum, prepared by centrifuging liver homogenate.[9] They are a cost-effective and widely used model rich in Phase I enzymes, particularly CYPs.[10][11] However, they lack the cytosolic Phase II enzymes and require the addition of cofactors like NADPH to function.[11] They are ideal for high-throughput screening to assess Phase I metabolic liabilities.[12]

-

Cryopreserved Human Hepatocytes: Considered the "gold standard" for in vitro metabolism studies, hepatocytes are intact liver cells containing the full complement of Phase I and Phase II metabolic enzymes and cofactors in their natural cellular environment.[3][5][13] They provide a more physiologically accurate prediction of metabolic clearance, accounting for multiple enzymatic pathways.[3]

Experimental Workflow and Protocols

A robust assessment of metabolic stability involves a time-course incubation of the test compound with the chosen enzymatic system. The disappearance of the parent compound is monitored over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[14][15][16]

Figure 2: General experimental workflow for in vitro metabolic stability assays.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

Objective: To determine the half-life (t½) and intrinsic clearance (Clint) of this compound mediated by Phase I enzymes.

Materials:

-

Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

This compound (Test Compound)

-

Positive Control Compounds (e.g., Verapamil - high clearance; Carbamazepine - low clearance)

-

Internal Standard (IS) - A structurally similar but distinct compound for analytical normalization

-

Acetonitrile (ACN), HPLC-grade

-

96-well incubation plates and collection plates

Procedure:

-

Compound Preparation: Prepare a 1 mM stock solution of the test compound, positive controls, and IS in DMSO. Create intermediate working solutions in ACN or buffer. The final concentration of organic solvent in the incubation should be kept low (<1%).[17]

-

Reaction Mixture Preparation: In a 96-well plate, prepare the incubation mixture. For a final volume of 200 µL, combine:

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system solution.[17] The time of addition is T=0.

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot (e.g., 25 µL) of the incubation mixture to a collection plate containing a quenching solution.

-

Reaction Quenching: The quenching solution consists of cold (e.g., -20°C) acetonitrile (e.g., 100 µL) containing the internal standard. This immediately stops the enzymatic reaction and precipitates the microsomal proteins.[12]

-

Controls:

-

Sample Processing: Seal the collection plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 g for 10 minutes) to pellet the precipitated proteins.[10]

-

LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the peak area ratio of the parent compound relative to the internal standard at each time point.[19]

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

Objective: To determine t½ and Clint in a system containing both Phase I and Phase II enzymes, providing a more comprehensive metabolic profile.

Materials:

-

Cryopreserved Human Hepatocytes (pooled donors recommended)

-

Williams' Medium E or similar hepatocyte culture medium[5]

-

Hepatocyte Maintenance Supplement Pack[5]

-

All other reagents as listed in Protocol 4.1

Procedure:

-

Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol. Determine cell viability (e.g., via Trypan Blue exclusion) and density. Dilute the cell suspension to the desired working concentration (e.g., 0.5 or 1.0 x 10^6 viable cells/mL) in pre-warmed incubation medium.[5]

-

Compound Preparation: Prepare working solutions of the test compound and controls in the incubation medium. The final DMSO concentration should not exceed 0.1% to maintain cell health.[5][20]

-

Incubation: In a 12- or 24-well plate, add the hepatocyte suspension to each well. Add the compound working solution to start the incubation (T=0). Place the plate in an incubator (37°C, 5% CO2) on an orbital shaker to keep cells in suspension.[5]

-

Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots of the cell suspension.[5]

-

Reaction Quenching & Processing: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing the internal standard.[3] Vortex and centrifuge to pellet cell debris and precipitated proteins.

-

LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound as described in Protocol 4.1.

Data Analysis and Interpretation

The primary output of the LC-MS/MS analysis is the peak area of the parent compound at each time point. This data is used to calculate the key metabolic stability parameters.

-

Calculate Percent Remaining:

-

Percent Remaining (%) = (Peak Area at T=x / Peak Area at T=0) * 100

-

-

Determine Elimination Rate Constant (k):

-

Plot the natural logarithm (ln) of the Percent Remaining against time.

-

The slope of the linear portion of this curve is the negative elimination rate constant (-k). The unit is min⁻¹.

-

-

Calculate In Vitro Half-Life (t½):

-

Calculate In Vitro Intrinsic Clearance (Clint):

-

Clint represents the intrinsic ability of the liver to metabolize a drug.

-

For Microsomes: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / mg of microsomal protein in incubation)[12]

-

For Hepatocytes: Clint (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume (µL) / Number of hepatocytes in millions)[5][13]

-

Data Presentation: Results are typically summarized and categorized to facilitate compound selection.

| Parameter | Result | Stability Classification | Interpretation |

| t½ (min) | > 60 | High | Low clearance expected. |

| 15 - 60 | Moderate | Moderate clearance expected. | |

| < 15 | Low | High clearance expected. | |

| Clint (µL/min/mg) | < 15 | Low | Compound is likely stable. |

| 15 - 80 | Moderate | Further investigation may be needed. | |

| > 80 | High | Compound is likely unstable. |

Conclusion

Assessing the in vitro metabolic stability of this compound is a critical step in its preclinical development. By employing standardized protocols with human liver microsomes and hepatocytes, researchers can obtain reliable data on its intrinsic clearance and metabolic half-life. These findings are instrumental for predicting in vivo pharmacokinetic behavior, informing structural modifications to enhance stability, and identifying potential liabilities early in the drug discovery pipeline. The methodical approach detailed in this guide, emphasizing robust experimental design and careful data interpretation, provides a solid foundation for making informed decisions in the progression of this and other NCEs.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. researchgate.net [researchgate.net]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Metabolism of atypical antipsychotics: involvement of cytochrome p450 enzymes and relevance for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 13. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 14. Liquid chromatography-mass spectrometry in in vitro drug metabolite screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]

- 16. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 17. mercell.com [mercell.com]

- 18. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 20. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - JP [thermofisher.com]

A Technical Guide to the Physicochemical Characterization of 1-(4-(2-Methoxyethoxy)phenyl)piperazine: Solubility and pKa Determination

Introduction: The Critical Role of Physicochemical Properties in Drug Development

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These fundamental characteristics, such as solubility and pKa, govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its therapeutic efficacy and safety.[1][2][3] This guide provides an in-depth technical overview of the solubility and pKa of 1-(4-(2-methoxyethoxy)phenyl)piperazine, a substituted piperazine derivative.

Section 1: Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[5] Poor aqueous solubility can lead to incomplete absorption from the gastrointestinal tract, resulting in suboptimal therapeutic effect. Conversely, understanding solubility in various organic solvents is crucial for chemical synthesis, purification, and formulation development.[6][7]

Theoretical Considerations for Solubility

The structure of this compound suggests a molecule with moderate polarity. The piperazine ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor, contributing to aqueous solubility.[7][8] The phenyl ring introduces a lipophilic character, while the methoxyethoxy side chain adds a degree of hydrophilicity. The overall solubility will be a balance of these structural features.

Based on the general properties of piperazine, which is highly soluble in water and polar organic solvents like ethanol and methanol, it is anticipated that this compound will exhibit reasonable solubility in these solvents.[7][9][10] However, the bulky substituted phenyl group will likely reduce its aqueous solubility compared to the parent piperazine molecule.

Table 1: Predicted and Experimental Solubility of Piperazine and Related Compounds

| Compound | Solvent | Predicted/Experimental Solubility | Reference |

| Piperazine | Water | Freely soluble | [9][10] |

| Piperazine | Ethanol | Soluble | [7][8] |

| 1-(4-Methoxyphenyl)piperazine | Water | Soluble | [11] |

| 1-(4-Methoxyphenyl)piperazine | Methanol | Slightly Soluble | [11][12] |

| 1-(4-Methoxyphenyl)piperazine | DMSO | Slightly Soluble | [12] |

| This compound | Various | To be determined experimentally | - |

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic (equilibrium) solubility.[13] This protocol is designed to be a self-validating system by ensuring that equilibrium is reached and that the analytical method is accurate.

1.2.1. Materials and Equipment

-

This compound (analytical grade)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, DMSO)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C and 37 °C)

-

Centrifuge

-

Analytical balance

-

HPLC with UV detector or other suitable analytical instrument for quantification

-

pH meter

1.2.2. Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume of each test solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary time-course experiment can be conducted to determine the time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method or another appropriate analytical technique to determine the concentration of the dissolved compound.

-

pH Measurement: For aqueous solutions, measure the pH of the saturated solution.

-

Data Analysis: Calculate the solubility as the mean concentration from at least three replicate experiments. Express the results in units such as mg/mL or µg/mL.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution is truly saturated, a cornerstone of thermodynamic solubility measurement.

-

Controlled Temperature: Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducibility.

-

Extended Equilibration Time: Allows the system to reach a true thermodynamic equilibrium between the solid and dissolved states.

-

Centrifugation: Provides a clean separation of the saturated solution from the excess solid, preventing artificially high solubility readings.

-

Validated Analytical Method: Ensures accurate and precise quantification of the dissolved solute.

Diagram 1: Experimental Workflow for Thermodynamic Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

Section 2: pKa Determination of this compound

The ionization constant (pKa) is a measure of the strength of an acid in solution and is a critical parameter in drug development.[2][3][14] It influences a molecule's solubility, lipophilicity, and ability to interact with biological targets.[1][2] For a basic compound like a piperazine derivative, the pKa values indicate the pH at which the molecule will be protonated (ionized) or neutral.

Theoretical Considerations for pKa

Piperazine itself is a di-basic compound with two pKa values, typically around 5.3-5.6 and 9.7-9.8 for the two nitrogen atoms.[1][9][15][16] The substitution on one of the nitrogen atoms in this compound will significantly influence the basicity of both nitrogens. The aryl group attached to one nitrogen will decrease its basicity due to the electron-withdrawing effect of the sp2-hybridized carbon and potential resonance delocalization of the nitrogen lone pair into the aromatic ring. The other nitrogen, being a secondary amine, will have a pKa that is also affected by the substituent on the first nitrogen. It is expected that this compound will have two distinct pKa values, with the pKa of the arylated nitrogen being significantly lower than that of the secondary amine nitrogen. A predicted pKa value for the related 1-(4-methoxyphenyl)piperazine is approximately 8.98.[11][12]

Table 2: pKa Values of Piperazine and Related Compounds

| Compound | pKa1 | pKa2 | Reference |

| Piperazine | 5.35 | 9.73 | [9][15][16] |

| 1-Methylpiperazine | ~4.2 | ~8.4 | [15] |

| 1-(4-Methoxyphenyl)piperazine | ~8.98 (predicted) | - | [11][12] |

| This compound | To be determined experimentally | To be determined experimentally | - |

Experimental Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a robust and widely used method for the determination of pKa values.[15][17] This protocol involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.

2.2.1. Materials and Equipment

-

This compound (analytical grade)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining constant ionic strength

-

Deionized, CO2-free water

-

Calibrated pH meter with a combination glass electrode

-

Autotitrator or manual burette

-

Stir plate and stir bar

-

Temperature probe

2.2.2. Step-by-Step Methodology

-

Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) that bracket the expected pKa values.

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of CO2-free deionized water containing a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

Titration (Forward): Place the solution in a thermostatted vessel and immerse the pH electrode and temperature probe. While stirring, add small, precise increments of the standardized HCl solution. Record the pH after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence points.

-

Titration (Backward): After the forward titration, titrate the acidic solution back with the standardized KOH or NaOH solution, again recording the pH at regular intervals.

-

Data Analysis: Plot the pH versus the volume of titrant added for both the forward and backward titrations. The pKa values can be determined from the half-equivalence points on the titration curve. Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant to more accurately determine the equivalence points. Specialized software can also be used to refine the pKa values from the titration data.

Causality Behind Experimental Choices:

-

CO2-free Water: Carbon dioxide can dissolve in water to form carbonic acid, which would interfere with the titration of a basic compound.

-

Constant Ionic Strength: The activity of ions, and thus the measured pH, is dependent on the ionic strength of the solution. Maintaining a constant ionic strength with a background electrolyte like KCl ensures that the determined pKa is a true thermodynamic constant under the specified conditions.

-

Precise Titrant Addition: Small, accurate additions of titrant are necessary to generate a well-defined titration curve, especially around the equivalence points.

-

Derivative Plots: Using the first or second derivative of the titration curve can provide a more objective and accurate determination of the equivalence points compared to visual inspection of the titration curve alone.

Diagram 2: Experimental Workflow for Potentiometric pKa Determination

Caption: Workflow for Potentiometric Titration for pKa Determination.

Conclusion: A Foundation for Rational Drug Design

This technical guide has outlined the theoretical considerations and provided detailed, robust experimental protocols for determining the solubility and pKa values of this compound. While direct experimental data for this specific molecule is not widely published, the principles of piperazine chemistry, combined with the rigorous experimental methodologies described herein, provide a clear path for its comprehensive physicochemical characterization. The accurate determination of these fundamental properties is an indispensable step in the rational design and development of new therapeutic agents, enabling researchers to optimize drug-like properties and accelerate the journey from discovery to clinical application.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. rheolution.com [rheolution.com]

- 6. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. biosynce.com [biosynce.com]

- 9. Piperazine - Wikipedia [en.wikipedia.org]

- 10. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-(4-Methoxyphenyl)piperazine CAS#: 38212-30-5 [m.chemicalbook.com]

- 12. 1-(4-Methoxyphenyl)piperazine | 38212-30-5 [chemicalbook.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. ijirss.com [ijirss.com]

- 15. uregina.ca [uregina.ca]

- 16. researchgate.net [researchgate.net]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 1-(4-(2-Methoxyethoxy)phenyl)piperazine

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of rigorous scientific validation. 1-(4-(2-Methoxyethoxy)phenyl)piperazine (CAS No. 515160-72-2) is a substituted arylpiperazine derivative of interest in medicinal chemistry due to the prevalence of the piperazine scaffold in pharmacologically active agents.[1] Its unique structure, combining an aromatic ring, a piperazine moiety, and a flexible methoxyethoxy side chain, necessitates a multi-faceted analytical approach for unambiguous characterization.

This technical guide provides an in-depth analysis of the expected spectroscopic signature of this compound. In the absence of a complete, publicly available experimental dataset, this document serves as a predictive reference, grounding its analysis in the fundamental principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, and drawing comparisons with structurally similar molecules. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to identify, characterize, and confirm the synthesis of this target compound.

Molecular Structure and Predicted Spectroscopic Features

A foundational analysis of the molecular structure is critical for predicting its spectroscopic behavior. The molecule can be dissected into three key components: the piperazine ring , the para-substituted phenyl ring , and the 2-methoxyethoxy side chain .

-

Piperazine Ring: A saturated heterocycle expected to show characteristic signals in the aliphatic region of NMR spectra.

-

Phenyl Ring: A 1,4-disubstituted (para) aromatic system, which will produce distinct splitting patterns in the ¹H NMR spectrum.

-

2-Methoxyethoxy Group: An ether-containing aliphatic chain that will add complexity and unique signatures to all spectra.

The molecular formula is C₁₃H₂₀N₂O₂ with a molecular weight of 236.31 g/mol .[2] This information is the starting point for mass spectrometry analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR (¹H NMR) spectrum is predicted by analyzing the distinct chemical environments of the hydrogen atoms. The symmetry of the para-substituted phenyl ring and the piperazine ring simplifies the expected spectrum.

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Causality |

|---|---|---|---|---|

| H-a (Aromatic) | ~6.95 | Doublet (d) | 2H | Protons ortho to the electron-donating ether group are shielded. They appear as a doublet due to coupling with H-b protons. |

| H-b (Aromatic) | ~6.85 | Doublet (d) | 2H | Protons ortho to the piperazine nitrogen are slightly less shielded than H-a. They appear as a doublet due to coupling with H-a protons. |

| H-c (-O-CH₂-) | ~4.10 | Triplet (t) | 2H | Protons on the methylene group directly attached to the phenolic oxygen are deshielded. They are split into a triplet by the neighboring H-d methylene protons. |

| H-d (-O-CH₂-) | ~3.75 | Triplet (t) | 2H | Protons on the methylene group adjacent to the methoxy group. They are split into a triplet by the neighboring H-c protons. |

| H-e (-O-CH₃) | ~3.45 | Singlet (s) | 3H | Protons of the terminal methyl group are in a shielded environment and have no adjacent protons to couple with, resulting in a singlet. |

| H-f (Piperazine) | ~3.15 | Triplet (t) | 4H | Protons on the two methylene groups attached to the phenyl-ring nitrogen are in an identical chemical environment and are deshielded by the nitrogen. |

| H-g (Piperazine) | ~3.05 | Triplet (t) | 4H | Protons on the two methylene groups adjacent to the secondary amine (N-H) are in a slightly more shielded environment compared to H-f. |

| H-h (N-H) | ~1.8-2.5 | Broad Singlet (br s) | 1H | The N-H proton signal is often broad due to quadrupole broadening and exchange. Its chemical shift can vary with concentration and solvent. |

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard broadband probe.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16-32 scans for adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): ~4 seconds.

-

Spectral Width (sw): 0-12 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and determine multiplicities.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Assigned Carbons | Predicted Chemical Shift (δ, ppm) | Rationale & Causality |

|---|---|---|

| C-1 (Aromatic, C-O) | ~153 | Quaternary carbon attached to the electron-donating ether oxygen, highly deshielded. |

| C-2 (Aromatic, C-N) | ~145 | Quaternary carbon attached to the piperazine nitrogen. |

| C-3 (Aromatic, CH) | ~119 | Aromatic methine carbons ortho to the nitrogen. |

| C-4 (Aromatic, CH) | ~115 | Aromatic methine carbons ortho to the ether oxygen, shielded by its electron-donating effect. |

| C-5 (-O-CH₂-) | ~69 | Methylene carbon adjacent to the phenolic oxygen. |

| C-6 (-O-CH₂-) | ~71 | Methylene carbon adjacent to the methoxy group. |

| C-7 (-O-CH₃) | ~59 | Terminal methoxy carbon. |

| C-8 (Piperazine, Ar-N-CH₂) | ~51 | Piperazine carbons attached to the aromatic nitrogen. |

| C-9 (Piperazine, H-N-CH₂) | ~46 | Piperazine carbons adjacent to the secondary amine. The chemical shift of these carbons is a key indicator of the piperazine ring environment.[3] |

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Use the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C sequence (e.g., 'zgpg30').

-

Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): 0-200 ppm.

-

-

Data Processing: Apply Fourier transformation with exponential multiplication, followed by phase and baseline correction. Calibrate the spectrum using the residual solvent peak (CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique.

Predicted Mass Spectrometry Data (ESI-MS)

| Ion | Predicted m/z | Rationale |

|---|---|---|

| [M+H]⁺ | 237.16 | The protonated molecular ion, which is expected to be the base peak or a high-abundance ion in positive-ion ESI mode. The exact mass provides confirmation of the elemental composition. |